(4E)-1-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure. This compound is characterized by the presence of multiple functional groups, including benzoyl, chloro, methyl, dimethoxy, and hydroxy groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino acid derivative or a diketone.
Functional Group Introduction:
Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific biological target. Generally, such compounds may:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares structural similarities with other pyrrolone derivatives and compounds containing benzoyl, chloro, and methoxy groups.
Uniqueness
Functional Group Combination: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.
Its specific structure may make it suitable for unique applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H22ClNO5 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(4E)-1-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H22ClNO5/c1-15-9-10-17(13-20(15)27)28-23(19-12-11-18(32-2)14-21(19)33-3)22(25(30)26(28)31)24(29)16-7-5-4-6-8-16/h4-14,23,29H,1-3H3/b24-22+ |
InChI Key |
NQQHDIHICALJCZ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
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